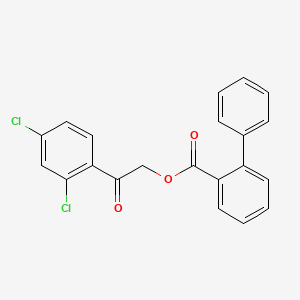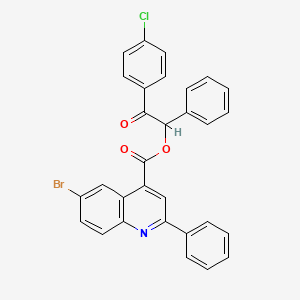![molecular formula C12H10N4O3S B10876708 N-{[2-(furan-2-ylcarbonyl)hydrazinyl]carbonothioyl}pyridine-3-carboxamide](/img/structure/B10876708.png)
N-{[2-(furan-2-ylcarbonyl)hydrazinyl]carbonothioyl}pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[2-(furan-2-ylcarbonyl)hydrazinyl]carbonothioyl}pyridine-3-carboxamide is a complex organic compound that belongs to the class of thiosemicarbazones. . The structure of this compound includes a furan ring, a pyridine ring, and a thiosemicarbazone moiety, which contribute to its unique chemical and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(furan-2-ylcarbonyl)hydrazinyl]carbonothioyl}pyridine-3-carboxamide typically involves the reaction of furan-2-carboxylic acid hydrazide with pyridine-3-carbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazone, which is then treated with carbon disulfide to yield the final thiosemicarbazone product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Industrial production might also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-{[2-(furan-2-ylcarbonyl)hydrazinyl]carbonothioyl}pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiosemicarbazone moiety to corresponding amines or hydrazines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and thiosemicarbazone groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce amines.
科学研究应用
N-{[2-(furan-2-ylcarbonyl)hydrazinyl]carbonothioyl}pyridine-3-carboxamide has several scientific research applications:
作用机制
The mechanism by which N-{[2-(furan-2-ylcarbonyl)hydrazinyl]carbonothioyl}pyridine-3-carboxamide exerts its effects involves its interaction with biological macromolecules. The thiosemicarbazone moiety can chelate metal ions, disrupting metal-dependent enzymes and processes in microbial cells. This chelation can inhibit the growth of bacteria and fungi by interfering with their metabolic pathways . Additionally, the compound’s antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress in cells .
相似化合物的比较
Similar Compounds
N-{[2-(pyridin-4-ylcarbonyl)hydrazinyl]carbonothioyl}furan-2-carboxamide: This compound is structurally similar but has a pyridine ring at a different position, which can affect its chemical and biological properties.
Thiosemicarbazones: A broad class of compounds with similar structural features, known for their antimicrobial and anticancer activities.
Uniqueness
N-{[2-(furan-2-ylcarbonyl)hydrazinyl]carbonothioyl}pyridine-3-carboxamide is unique due to the specific arrangement of its furan and pyridine rings, which contribute to its distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and exhibit significant antimicrobial and antioxidant properties sets it apart from other thiosemicarbazones .
属性
分子式 |
C12H10N4O3S |
|---|---|
分子量 |
290.30 g/mol |
IUPAC 名称 |
N-[(furan-2-carbonylamino)carbamothioyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C12H10N4O3S/c17-10(8-3-1-5-13-7-8)14-12(20)16-15-11(18)9-4-2-6-19-9/h1-7H,(H,15,18)(H2,14,16,17,20) |
InChI 键 |
SQIRQFMMWGASBU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C(=O)NC(=S)NNC(=O)C2=CC=CO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10876631.png)
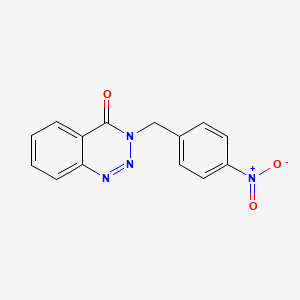

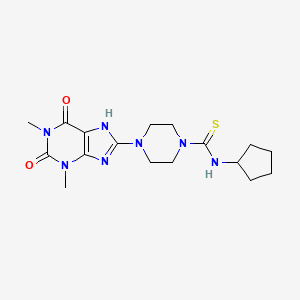
![N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-methylbenzohydrazide](/img/structure/B10876655.png)
![(4Z)-4-{1-[(2-methoxyethyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10876659.png)
![N'-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylidene]-2-phenoxyacetohydrazide](/img/structure/B10876668.png)
![Naphthalen-1-yl 2-[(4-nitrophenyl)sulfanyl]benzoate](/img/structure/B10876675.png)
![4-(Acetylamino)phenyl [3-(4-bromophenyl)-2,4-dioxoimidazolidin-1-yl]acetate](/img/structure/B10876682.png)
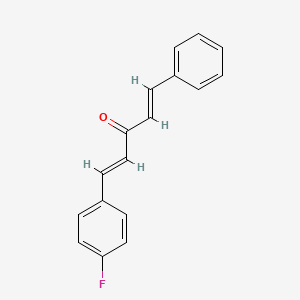
![Methyl 2-[({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetyl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B10876691.png)
![N-(2,4-dimethyl-6-nitrophenyl)-2-{[5-(quinolin-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B10876711.png)
